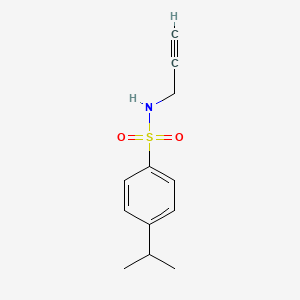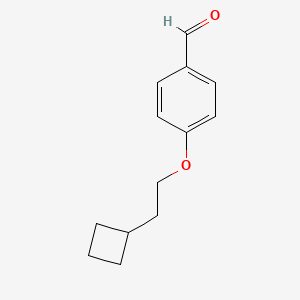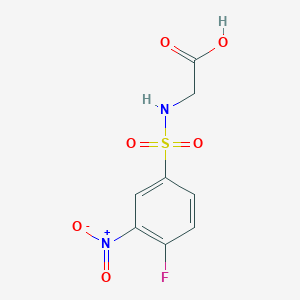
2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid is a chemical compound with the molecular formula C8H7FN2O6S It is known for its applications in various scientific research fields due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid typically involves the nitration of 4-fluorophenylacetic acid followed by sulfonation. One common method includes treating a solution of 4-fluorophenylacetic acid with nitric acid at low temperatures to introduce the nitro group. The resulting 4-fluoro-3-nitrophenylacetic acid is then reacted with a sulfonamide derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Amino-3-nitrophenylsulfonamido)acetic acid.
Reduction: Formation of 2-(4-Fluoro-3-aminophenylsulfonamido)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid involves its interaction with specific molecular targets. The nitro and sulfonamido groups play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
- 2-(4-Fluoro-3-aminophenylsulfonamido)acetic acid
- 2-(4-Fluoro-3-nitrophenylsulfonamido)propionic acid
Uniqueness
2-(4-Fluoro-3-nitrophenylsulfonamido)acetic acid is unique due to the presence of both the nitro and sulfonamido groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C8H7FN2O6S |
|---|---|
分子量 |
278.22 g/mol |
IUPAC 名称 |
2-[(4-fluoro-3-nitrophenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)18(16,17)10-4-8(12)13/h1-3,10H,4H2,(H,12,13) |
InChI 键 |
INWPAJKFFFFSEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


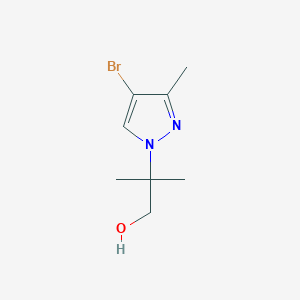
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
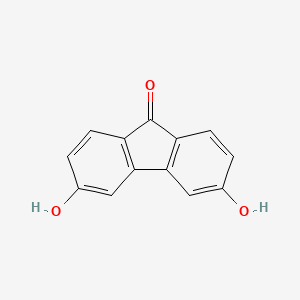
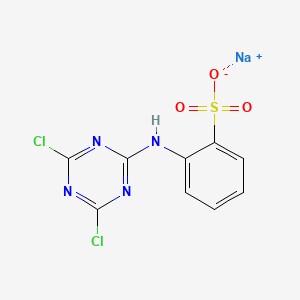
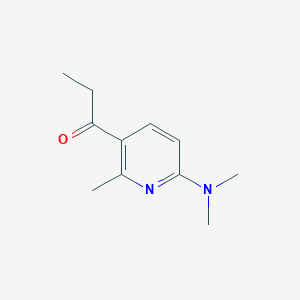


![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)

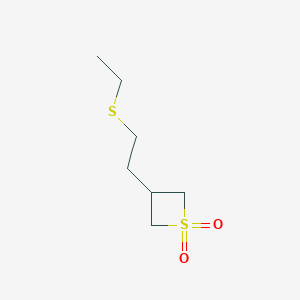
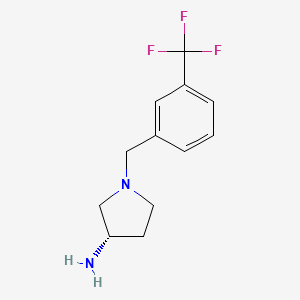
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
